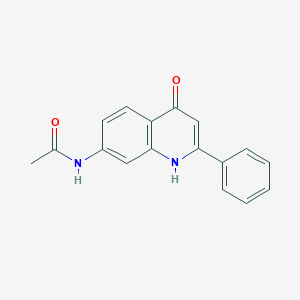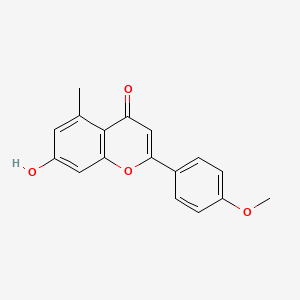
7-Hydroxy-5-methyl-4'-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-5-methyl-4’-methoxyflavone is a flavonoid compound with the molecular formula C17H14O4. It is a derivative of flavone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-4’-methoxyflavone typically involves the use of starting materials such as 5,7-dihydroxyflavone. A common synthetic route includes the protection of the hydroxyl groups using dimethylcarbamoylchloride, followed by methylation and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-5-methyl-4’-methoxyflavone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-5-methyl-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones.
Applications De Recherche Scientifique
7-Hydroxy-5-methyl-4’-methoxyflavone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: It is explored for its use in the development of nutraceuticals and functional foods due to its bioactive properties
Mécanisme D'action
The mechanism of action of 7-Hydroxy-5-methyl-4’-methoxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. Additionally, it can modulate signaling pathways such as the p38 MAPK pathway, leading to anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
5-Hydroxy-7-methoxyflavone: Shares a similar structure but differs in the position of the hydroxyl and methoxy groups.
7-Hydroxy-4’-methoxyflavone: Another flavonoid with similar functional groups but different substitution patterns.
Uniqueness: 7-Hydroxy-5-methyl-4’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its combination of hydroxyl and methoxy groups at specific positions contributes to its unique chemical reactivity and potential therapeutic effects .
Propriétés
Numéro CAS |
65332-00-5 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 |
Clé InChI |
MXUWRDXGCPTUKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


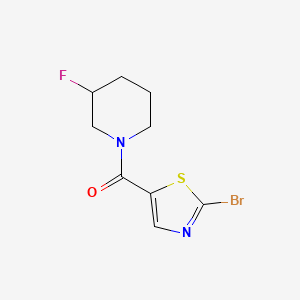

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
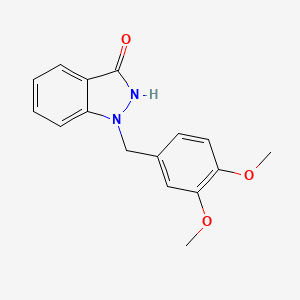
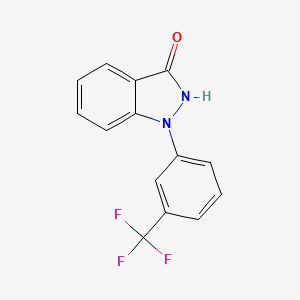

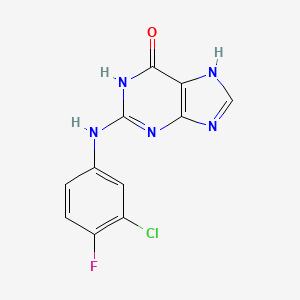


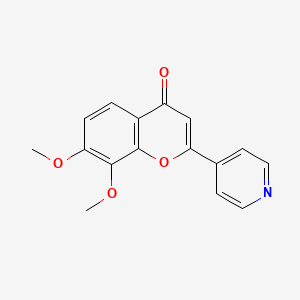

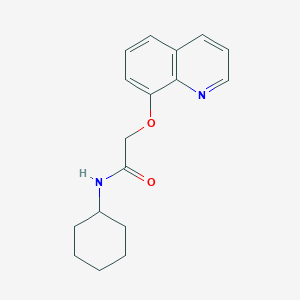
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
